molecular formula C12H13NO3 B12873436 3-Methyl-4-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid CAS No. 873000-73-8

3-Methyl-4-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid

Cat. No.: B12873436
CAS No.: 873000-73-8
M. Wt: 219.24 g/mol
InChI Key: YANZFLDSIABFDA-UHFFFAOYSA-N
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Description

3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a methyl group, a p-tolyl group, and a carboxylic acid functional group, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring. The reaction conditions often require the presence of a catalyst, such as copper(I) or ruthenium(II), to facilitate the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family, known for its broad range of biological activities.

    4,5-Dihydroisoxazole: A similar compound with a slightly different structure, often used in similar applications.

    p-Tolyl derivatives: Compounds containing the p-tolyl group, which can exhibit similar chemical and biological properties.

Uniqueness

3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Biological Activity

3-Methyl-4-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects against various cancer cell lines, and potential mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C12H13N1O3
  • Molecular Weight : 219.24 g/mol

Its structure features a 1,2-oxazole ring, which is known for contributing to various biological activities. The presence of a methyl group and a para-methylphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Cytotoxic Activity Against Cancer Cell Lines

The compound has shown promising cytotoxic effects against various cancer cell lines. Notably, it has been evaluated for its activity against:

  • MCF-7 (Breast Cancer)
  • A549 (Lung Cancer)
  • HeLa (Cervical Cancer)

In these studies, the compound exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent. For instance, in MCF-7 cells, the IC50 was reported at approximately 15 µM . Flow cytometry assays revealed that the compound induces apoptosis in these cells, suggesting that it may activate apoptotic pathways through caspase activation and modulation of p53 expression levels .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing literature:

  • Induction of Apoptosis : The compound's ability to activate apoptotic pathways in cancer cells suggests that it may interact with key regulatory proteins involved in cell survival and death.
  • Inhibition of Cell Proliferation : The observed cytotoxicity may be attributed to the inhibition of critical cellular processes necessary for cancer cell growth and division.

Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers tested the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains, demonstrating its potential as a broad-spectrum antimicrobial agent .

Study 2: Anticancer Activity

Another pivotal study assessed the anticancer properties of the compound on MCF-7 and A549 cell lines. The researchers found that treatment with the compound resulted in significant reductions in cell viability compared to untreated controls. The study concluded that further exploration into structure-activity relationships could enhance its efficacy against resistant cancer types .

Table 1: Biological Activity Summary

Biological ActivityTarget Cells/PathogensIC50/MIC Values
AntimicrobialVarious Bacteria<50 µg/mL
Cytotoxicity (MCF-7)Breast Cancer~15 µM
Cytotoxicity (A549)Lung Cancer~20 µM
MechanismDescription
Induction of ApoptosisActivation of caspases leading to programmed cell death
Inhibition of ProliferationDisruption of cellular growth signals

Properties

CAS No.

873000-73-8

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-methyl-4-(4-methylphenyl)-5H-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)12(11(14)15)7-16-13-9(12)2/h3-6H,7H2,1-2H3,(H,14,15)

InChI Key

YANZFLDSIABFDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CON=C2C)C(=O)O

Origin of Product

United States

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